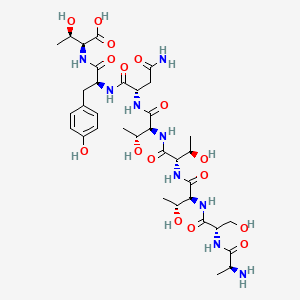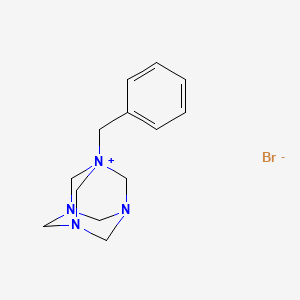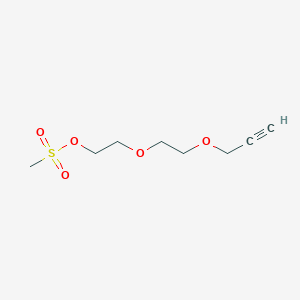
炔丙基-PEG3-Ms
描述
Propargyl-PEG3-Ms is a polyethylene glycol derivative that contains a propargyl group and a mesyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition, commonly known as “click chemistry,” to yield a stable triazole linkage. The mesyl group, being a better leaving group compared to a hydroxyl group, enhances the reactivity of the compound. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
科学研究应用
Propargyl-PEG3-Ms has a wide range of applications in scientific research, including:
作用机制
Target of Action
Propargyl-PEG3-Ms, a derivative of Polyethylene Glycol (PEG), is primarily targeted at proteins and other biomolecules . The propargyl group in Propargyl-PEG3-Ms can react with azide-bearing compounds or biomolecules . This interaction is facilitated by copper-catalyzed azide-alkyne Click Chemistry .
Mode of Action
The mode of action of Propargyl-PEG3-Ms involves its interaction with its targets, primarily proteins and other biomolecules. The propargyl group in Propargyl-PEG3-Ms reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of stable thioether bonds .
Biochemical Pathways
Propargyl-PEG3-Ms affects the biochemical pathways related to protein biology. The attachment of Propargyl-PEG3-Ms to proteins and other biomolecules decreases aggregation and increases solubility . This is particularly important in proteomics and other biological research methods . Additionally, Propargyl-PEG3-Ms may be involved in regulating the expression levels of several key genes in adipogenesis .
Pharmacokinetics
The pharmacokinetic properties of Propargyl-PEG3-Ms are influenced by its Polyethylene Glycol (PEG) structure. PEG is non-toxic and non-immunogenic, which means it can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . Furthermore, the hydrophilic nature of PEG, and hence Propargyl-PEG3-Ms, increases solubility in aqueous media , which can impact the bioavailability of the compound.
Result of Action
The result of Propargyl-PEG3-Ms’s action at the molecular and cellular level involves changes in protein function and gene expression. By attaching to proteins and other biomolecules, Propargyl-PEG3-Ms decreases aggregation and increases solubility . This can enhance the function of these proteins and biomolecules. Additionally, Propargyl-PEG3-Ms may influence the expression of genes involved in lipid metabolism .
Action Environment
The action, efficacy, and stability of Propargyl-PEG3-Ms can be influenced by various environmental factors. For instance, the pH level can impact the efficiency of the reaction between the propargyl group in Propargyl-PEG3-Ms and azide-bearing compounds or biomolecules . Additionally, the presence of copper is necessary for the copper-catalyzed azide-alkyne Click Chemistry that facilitates this reaction . Therefore, the environment in which Propargyl-PEG3-Ms is used can significantly impact its action and effectiveness.
生化分析
Biochemical Properties
The propargyl group of Propargyl-PEG3-Ms can interact with azide-bearing compounds or biomolecules in the presence of copper, forming a stable triazole linkage . This interaction is a key biochemical property of Propargyl-PEG3-Ms, enabling it to be used in a variety of biochemical applications.
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG3-Ms involves the formation of a stable triazole linkage with azide-bearing compounds or biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Propargyl-PEG3-Ms can change over time. This is largely due to the stability of the triazole linkage formed with azide-bearing compounds or biomolecules
准备方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG3-Ms can be synthesized through a series of chemical reactions involving polyethylene glycol. The process typically starts with the modification of polyethylene glycol to introduce a propargyl group at one end and a mesyl group at the other. The carboxyl group of bifunctional polyethylene glycol is modified into a propargyl group, and then carboxyl, mercapto, or hydrazide groups are introduced to the other end by modifying the bifunctional polyethylene glycol’s hydroxyl group with succinic anhydride, cysteamide, or tert-butyl carbazate .
Industrial Production Methods
In industrial settings, the production of Propargyl-PEG3-Ms involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the stability and functionality of the final product. The compound is then purified and characterized to meet industrial standards .
化学反应分析
Types of Reactions
Propargyl-PEG3-Ms undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.
Nucleophilic Substitution: The mesyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the formation of triazole linkages.
Nucleophiles: Such as amines or thiols, used in nucleophilic substitution reactions.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions.
Substituted Compounds: Formed through nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Propargyl-PEG3-acid: Contains a propargyl group and a carboxylic acid group.
Propargyl-PEG4-acid: Similar to Propargyl-PEG3-acid but with an additional polyethylene glycol unit.
Propargyl-PEG1-acid: Contains a shorter polyethylene glycol chain compared to Propargyl-PEG3-Ms.
Uniqueness
Propargyl-PEG3-Ms is unique due to its combination of a propargyl group and a mesyl group, which provides enhanced reactivity and versatility in chemical reactions. The hydrophilic polyethylene glycol spacer also improves solubility in aqueous media, making it suitable for a wide range of applications .
属性
IUPAC Name |
2-(2-prop-2-ynoxyethoxy)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S/c1-3-4-11-5-6-12-7-8-13-14(2,9)10/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUSDGRUYDRKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




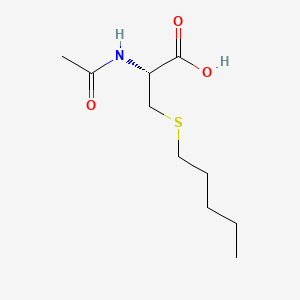



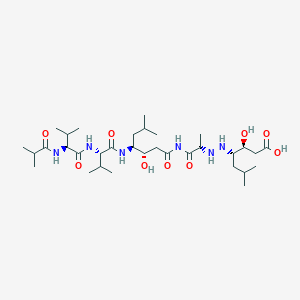
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)

